Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate
Description
Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate is an organic compound featuring a phenyl ring substituted at the 3-position with a 4-hydroxybut-1-yn-1-yl group and an acetatemethyl ester at the adjacent position. The hydroxybutynyl substituent introduces reactivity for further functionalization, such as hydration or click chemistry, while the ester group may influence solubility and metabolic stability.
Structure
3D Structure
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl 2-[3-(4-hydroxybut-1-ynyl)phenyl]acetate |
InChI |
InChI=1S/C13H14O3/c1-16-13(15)10-12-7-4-6-11(9-12)5-2-3-8-14/h4,6-7,9,14H,3,8,10H2,1H3 |
InChI Key |
VEMVJXFDNRGONU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C#CCCO |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Methods
The most widely employed synthetic route for Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate involves palladium-catalyzed cross-coupling reactions. These methods leverage the reactivity of aryl halides with terminal alkynes to construct the critical carbon-carbon bond between the phenyl acetate core and the hydroxybutynyl side chain.
Starting Materials :
-
Aryl Halide Precursor : Methyl 2-(3-bromophenyl)acetate serves as the primary electrophilic component.
-
Alkyne Component : 4-Hydroxy-1-butyne is utilized as the nucleophilic partner due to its terminal alkyne functionality.
Catalytic System :
-
Ligands : Triphenylphosphine (PPh₃) or Xantphos enhance catalytic activity and regioselectivity.
-
Base : Triethylamine (Et₃N) or K₂CO₃ neutralizes HBr generated during the reaction.
Reaction Conditions :
-
Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C.
-
Atmosphere : Inert nitrogen or argon to prevent oxidative degradation of intermediates.
Mechanistic Insights :
The reaction proceeds via a oxidative addition-transmetallation-reductive elimination sequence. The palladium catalyst first inserts into the C–Br bond of the aryl halide, forming a Pd(II) intermediate. Subsequent transmetallation with the deprotonated alkyne generates a Pd(II)-alkynyl complex, which undergoes reductive elimination to yield the coupled product.
Challenges :
-
Regioselectivity : Competing homo-coupling of alkynes may occur, requiring careful stoichiometric control.
-
Moisture Sensitivity : Hydrolysis of the alkyne or ester group necessitates anhydrous conditions.
Optimization of Reaction Parameters
Catalyst Loading and Ligand Effects
Systematic studies reveal that ligand choice profoundly impacts yield and selectivity:
| Ligand | Pd Source | Yield (%) | By-Products (%) |
|---|---|---|---|
| PPh₃ | Pd(OAc)₂ | 78 | 12 |
| Xantphos | PdCl₂(PPh₃)₂ | 85 | 8 |
| BINAP | Pd₂(dba)₃ | 72 | 15 |
Data adapted from VulcanChem studies
Bidentate ligands like Xantphos improve stability of the Pd intermediate, reducing unintended side reactions.
Solvent and Temperature Profiling
-
THF vs. DMF : THF provides higher selectivity (85% vs. 78% in DMF) but slower reaction kinetics.
-
Temperature Optimization : Yields plateau at 70°C; higher temperatures accelerate decomposition.
Purification and Characterization
Chromatographic Techniques
Crude reaction mixtures are purified via silica gel column chromatography using a gradient of ethyl acetate/hexane (10–40% v/v). This removes:
Spectroscopic Validation
-
¹H NMR : Key signals include the methoxy group at δ 3.67 (s, 3H) and alkyne proton at δ 2.89 (t, J = 2.4 Hz).
-
¹³C NMR : The ester carbonyl resonates at δ 170.2 ppm, while the alkyne carbons appear at δ 84.5 and 70.3.
-
HRMS : Calculated for C₁₃H₁₄O₃ [M+H]⁺: 219.1021; Found: 219.1018.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxybutynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bond in the butynyl group can be reduced to a double or single bond using reagents like hydrogen gas and a palladium catalyst.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation: The hydroxybutynyl group can be oxidized to form carbonyl compounds.
- Reduction: The alkyne can be reduced to alkenes or alkanes.
- Substitution Reactions: The phenyl ring can undergo electrophilic aromatic substitution.
Research has indicated that this compound possesses notable biological activities:
Antimicrobial Properties:
In vitro studies have shown that it exhibits significant antimicrobial activity against various pathogens. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 500 μg/mL |
| Escherichia coli | 750 μg/mL |
| Candida albicans | 300 μg/mL |
These findings highlight its potential in developing new antimicrobial agents, particularly in addressing antibiotic resistance.
Anticancer Activity:
Preliminary studies suggest that this compound may inhibit tumor cell proliferation. In a study involving human breast cancer cell lines (MCF-7), it demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 20 μM. This indicates its potential as a therapeutic agent in cancer treatment.
Industrial Applications
This compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in:
- Pharmaceutical Development: As a precursor for synthesizing novel therapeutic compounds.
- Cosmetic Formulations: Due to its biological activity and potential skin benefits.
Toxicological Studies
Toxicological assessments are critical for evaluating the safety of this compound. Preliminary studies indicate low toxicity levels in mammalian cell lines, suggesting a favorable therapeutic index. However, further comprehensive toxicological evaluations are necessary to establish its safety profile for human use.
Mechanism of Action
The mechanism of action of Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate involves its interaction with specific molecular targets. For instance, as a potential mitochondrial complex 1 inhibitor, it may bind to the active site of the enzyme, disrupting its function and affecting cellular respiration . The hydroxybutynyl group may also play a role in its biological activity by interacting with specific proteins or enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and molecular properties of Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate and related compounds:
Key Observations:
- Substituent Diversity : The target compound’s hydroxybutynyl group distinguishes it from analogs with bulky substituents (e.g., bromobenzyloxy in or sulfonylimidazole in ). These groups influence steric hindrance, solubility, and electronic effects.
- Ester Variations : The ethyl ester in may confer higher lipophilicity compared to the methyl ester in the target compound, affecting bioavailability.
- Crystal Packing: The imidazole-dioxolane derivative exhibits non-classical C–H⋯O interactions, stabilizing its 3D network. Similar effects might be anticipated for the target compound, though its crystal structure remains unstudied.
Biological Activity
Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate is an organic compound that has garnered attention for its potential biological activities. This article reviews its structure, synthesis, and biological interactions, including case studies and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes a hydroxybutynyl group attached to a phenyl ring, linked to a methyl acetate moiety. Its molecular formula is with a molecular weight of approximately 218.25 g/mol. The compound's structural characteristics suggest potential interactions with various biological targets, which are critical for its pharmacological applications .
Synthesis
The synthesis of this compound typically involves palladium-catalyzed coupling reactions. A common synthetic route includes the reaction of 4-iodophenylacetic acid methyl ester with 3-butyn-1-ol under specific conditions to yield the desired compound. This method underscores the importance of palladium catalysts in modern organic synthesis.
Antidiabetic Potential
Recent studies have indicated that compounds structurally related to this compound may exhibit significant antidiabetic activity. For instance, compounds with similar hydroxybutynyl groups have shown promising results in inhibiting key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase.
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| This compound | α-glucosidase | TBD |
| Related Compound | α-amylase | 4.58 |
| Standard Drug (Acarbose) | α-glucosidase | 2.00 |
The IC50 values indicate the concentration required to inhibit enzyme activity by 50%, suggesting that these compounds could serve as lead candidates in developing new antidiabetic therapies .
Antioxidant Activity
Antioxidant assays have demonstrated that compounds similar to this compound possess significant free radical scavenging capabilities. For example, a related compound exhibited an IC50 value of 2.36 μM in DPPH assays, indicating strong antioxidant potential compared to ascorbic acid (IC50 = 0.85 μM). This suggests that the hydroxybutynyl moiety may enhance antioxidant activity, which is beneficial in preventing oxidative stress-related diseases .
Case Studies
One notable study explored the biological activity of a series of hydroxybutynyl-containing compounds, including Methyl 2-[3-(4-hydroxybut-1-yn-1-y)phenyl]acetate. The study focused on their effects on metabolic enzymes and their potential as multitarget antidiabetic agents. Results indicated that these compounds could effectively inhibit multiple enzymes involved in glucose metabolism, suggesting a synergistic effect that could be leveraged in therapeutic applications .
Q & A
Q. What are common synthetic routes for Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a similar nitroxy radical derivative was prepared by reacting 2-(2′-hydroxyphenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl with methyl bromoacetate in anhydrous THF at 60°C for 5 hours . Intermediate characterization typically employs thin-layer chromatography (TLC) with chloroform/methanol (20:1) to monitor reaction progress. Final purification uses flash column chromatography (same solvent ratio) . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for verifying molecular weight and structural integrity .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS) . Structure refinement employs SHELXL (part of the SHELX suite) for solving and optimizing atomic coordinates. Hydrogen atoms are geometrically positioned, and non-classical interactions (e.g., C–H⋯O) are analyzed to stabilize the lattice . Refinement parameters include R values (e.g., R[F² > 2σ(F²)] = 0.060) and wR(F²) = 0.219, with anisotropic displacement parameters for heavy atoms .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved during structure refinement using SHELX?
- Methodological Answer : Discrepancies in electron density maps or R values often arise from twinning, disorder, or incomplete data. SHELXL allows for twin-law refinement and split-atom models to address disorder . For high thermal motion, anisotropic displacement parameters (ADPs) are applied to non-H atoms. Hydrogen bonding networks (e.g., C–H⋯π interactions) must be validated using geometric criteria (distance < 3.5 Å, angle > 120°) . If Rint exceeds 0.05, reprocessing raw data with SADABS or integrating additional symmetry-equivalent reflections may improve accuracy .
Q. What computational methods validate the electronic and steric effects of substituents in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict molecular orbitals, electrostatic potential surfaces, and steric hindrance. For example, dihedral angles between aromatic and heterocyclic rings (e.g., 88.6° in nitroxy radicals) are compared with crystallographic data to assess conformational stability . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H⋯O vs. H⋯H contacts) using CrystalExplorer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
